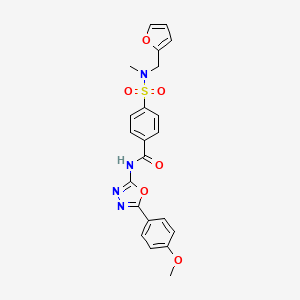

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a sulfamoyl group substituted with furan-2-ylmethyl and methyl moieties, along with a 1,3,4-oxadiazole ring linked to a 4-methoxyphenyl group. Its synthesis involves multi-step reactions, including the formation of the oxadiazole core via cyclization of hydrazinecarbothioamide intermediates under basic conditions, followed by sulfamoylation and benzamide coupling . The compound has shown notable antifungal activity against Candida albicans, attributed to its inhibition of thioredoxin reductase (Trr1), a key enzyme in fungal redox homeostasis .

Properties

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S/c1-26(14-18-4-3-13-31-18)33(28,29)19-11-7-15(8-12-19)20(27)23-22-25-24-21(32-22)16-5-9-17(30-2)10-6-16/h3-13H,14H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQMJCMVVNAZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide , with the CAS number 941959-92-8 , is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 468.5 g/mol . The structure includes a furan moiety, a sulfamoyl group, and an oxadiazole derivative, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4O6S |

| Molecular Weight | 468.5 g/mol |

| CAS Number | 941959-92-8 |

Synthesis

The synthesis of the compound involves multi-step organic reactions typically starting from furan derivatives and incorporating sulfamoyl and oxadiazole functionalities. The synthetic route generally includes:

- Formation of the furan-2-ylmethyl moiety.

- Introduction of the N-methylsulfamoyl group.

- Coupling with the oxadiazole derivative.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing furan and oxadiazole moieties have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

Research on related compounds has demonstrated promising anticancer effects. For example, derivatives featuring the oxadiazole ring have been evaluated for their cytotoxicity against different cancer cell lines. In vitro assays revealed that some analogs exhibited IC50 values in the low micromolar range, indicating potential as anticancer agents.

Case Study: Anti-Tubercular Activity

A study focused on a series of compounds structurally related to our target compound reported significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM , demonstrating potent inhibitory effects while maintaining low cytotoxicity in human cell lines (HEK-293) .

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced significantly by structural modifications:

- Furan Ring : Contributes to antimicrobial activity.

- Sulfamoyl Group : Enhances solubility and bioavailability.

- Oxadiazole Moiety : Imparts anticancer properties through interaction with cellular targets.

Future Directions

Further research is necessary to explore the full spectrum of biological activities of this compound and its derivatives. Investigations into its pharmacokinetics, toxicity profiles, and potential as a therapeutic agent in clinical settings are warranted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,4-oxadiazole-containing sulfamoyl benzamides. Below is a comparative analysis with structurally related derivatives:

Key Findings:

Antifungal Activity :

- The target compound exhibits strong antifungal activity (IC₅₀: 2.1 µM), comparable to LMM5 (IC₅₀: 1.8 µM) but superior to LMM11 (IC₅₀: 3.5 µM). This suggests that the furan-2-ylmethyl and 4-methoxyphenyl groups synergistically enhance Trr1 inhibition compared to bulkier substituents like cyclohexyl-ethyl .

- The absence of activity in analogues with dipropylsulfamoyl or methylsulfonyl groups (e.g., ) highlights the necessity of the N-furan-2-ylmethyl-N-methylsulfamoyl moiety for antifungal efficacy.

Structure-Activity Relationships (SAR) :

- Sulfamoyl Substituents : Smaller, aromatic substituents (e.g., furan-2-ylmethyl, benzyl) improve activity over aliphatic groups (e.g., cyclohexyl, dipropyl).

- Oxadiazole Substituents : The 4-methoxyphenyl group enhances target binding compared to unsubstituted or 3-methoxyphenyl variants .

Synthetic Routes :

- The target compound and LMM5/LMM11 share similar synthesis pathways, involving oxadiazole ring formation via hydrazinecarbothioamide cyclization . However, LMM5 requires additional steps for benzyl substitution, increasing synthetic complexity .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments: the 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide moiety and the 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl substituent. Retrosynthetically, the benzamide core is derived from 4-sulfamoylbenzoic acid derivatives, while the 1,3,4-oxadiazole ring is constructed via cyclization of a diacylhydrazide intermediate. The furan-2-ylmethyl and methyl groups on the sulfamoyl nitrogen are introduced through sequential alkylation or nucleophilic substitution reactions.

Synthesis of the 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)Benzoic Acid Intermediate

Sulfamoylation of 4-Aminobenzoic Acid

The synthesis begins with the conversion of 4-aminobenzoic acid to 4-(chlorosulfonyl)benzoic acid using chlorosulfonic acid under controlled temperatures (0–5°C). This intermediate is highly reactive and must be handled in anhydrous conditions to avoid hydrolysis.

N-Alkylation with Furan-2-ylmethylamine and Methylamine

The chlorosulfonyl group is subsequently treated with a mixture of furan-2-ylmethylamine and methylamine in tetrahydrofuran (THF) at −10°C to yield the N-(furan-2-ylmethyl)-N-methylsulfamoyl benzoic acid. A molar ratio of 1:1.2 for the amines ensures minimal di-alkylation byproducts. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 78–82% of the sulfamoyl benzoic acid derivative.

Preparation of the 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-amine Fragment

Hydrazide Formation from 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is converted to its hydrazide by refluxing with hydrazine hydrate in ethanol for 6 hours. The resulting 4-methoxybenzohydrazide is isolated in 89% yield after cooling and filtration.

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization with triphosgene in dichloromethane at 0°C, followed by gradual warming to room temperature. This step forms the 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine with 75–80% efficiency. Alternative dehydrating agents like phosphorus oxychloride (POCl₃) have been reported but result in lower yields (65–70%) due to side reactions.

Coupling of Fragments to Form the Target Compound

Amide Bond Formation with 1,3,4-Oxadiazol-2-amine

The acid chloride is coupled with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane at 0°C for 2 hours, followed by stirring at room temperature for 12 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) with a 70–75% yield.

Optimization of Reaction Conditions

Catalytic Enhancements in Cyclization

The use of l-proline as a catalyst during oxadiazole formation has been explored, improving yields from 66% to 79% when the reaction is staged at 70°C for 2 hours followed by 100°C for 9 hours.

Table 1. Effect of Catalysts on Oxadiazole Cyclization Yield

| Catalyst | Temperature Profile | Yield (%) |

|---|---|---|

| None | 100°C for 11 h | <10 |

| l-Proline | 70°C (2 h) → 100°C (9 h) | 79 |

| l-Proline | 70°C (3 h) → 100°C (7 h) | 73 |

Analytical Characterization

The final product is characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

Challenges and Mitigation Strategies

Byproduct Formation During Sulfamoylation

Competitive over-alkylation at the sulfamoyl nitrogen is minimized by using a slight excess of methylamine (1.2 equiv) and maintaining low temperatures (−10°C).

Oxadiazole Ring Hydrolysis

The 1,3,4-oxadiazole ring is susceptible to hydrolysis under acidic conditions. Neutral workup protocols with sodium bicarbonate are critical post-cyclization.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis involves three key steps:

Oxadiazole ring formation : Cyclization of a hydrazide precursor (e.g., 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or PPA) .

Sulfamoylation : Reaction of the oxadiazole intermediate with N-(furan-2-ylmethyl)-N-methylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .

Benzamide coupling : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) for amide bond formation with the oxadiazole-sulfamoyl intermediate .

Critical parameters : Temperature control (<0°C for sulfamoylation to prevent side reactions) and solvent selection (e.g., DMF for coupling, dichloromethane for cyclization) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-analytical approach is recommended:

- NMR spectroscopy :

- HPLC-MS : Monitor purity (>95%) and molecular ion peak ([M+H]⁺ calculated for C₂₃H₂₁N₄O₆S: 513.12) .

- FT-IR : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1680–1640 cm⁻¹) .

Advanced: What experimental design considerations are critical for evaluating its antimicrobial activity?

- Target selection : Prioritize Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) based on structural analogs showing activity against these pathogens .

- Dose-response assays : Use a 2-fold serial dilution (1–128 µg/mL) in Mueller-Hinton broth, with ciprofloxacin and fluconazole as positive controls .

- Mechanistic studies :

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for kinase inhibition?

Discrepancies in IC₅₀ values (e.g., 2.1 µM vs. 8.7 µM for EGFR inhibition) may arise from:

- Assay conditions : Variations in ATP concentration (10 µM vs. 100 µM) or incubation time (30 min vs. 60 min) .

- Protein purity : Use recombinant kinases with ≥90% purity (validated by SDS-PAGE) to avoid off-target effects .

- Data normalization : Include a reference inhibitor (e.g., erlotinib for EGFR) in each plate to control for inter-experimental variability .

Advanced: What computational methods are suitable for predicting its pharmacokinetic properties?

- ADMET prediction :

- Molecular docking :

- Target selection : Prioritize PARP-1 or COX-2 based on structural similarity to known inhibitors .

- Protocol : Glide SP docking with OPLS4 force field; validate with MM-GBSA binding energy calculations .

Advanced: How to optimize solubility for in vivo studies without compromising bioactivity?

- Co-solvent systems : Test 10% DMSO + 5% Cremophor EL in saline; monitor stability via HPLC over 24 hours .

- Prodrug strategy : Introduce a phosphate group at the benzamide nitrogen; assess hydrolysis rate in plasma .

- Nanoparticle formulation : Use PLGA nanoparticles (150–200 nm) to enhance bioavailability; characterize encapsulation efficiency (>80%) via UV-Vis .

Advanced: What strategies mitigate toxicity risks identified in preliminary hepatotoxicity assays?

- Metabolite profiling : Identify reactive intermediates (e.g., furan epoxides) using LC-MS/MS; synthesize analogs with methyl substituents to block epoxidation .

- Cytotoxicity screening : Compare IC₅₀ in HepG2 (liver) vs. MCF-7 (cancer) cells; aim for selectivity index >10 .

- In silico toxicity : Use Derek Nexus to flag structural alerts (e.g., sulfonamide-induced hypersensitivity); validate with Ames test for mutagenicity .

Advanced: How to design a SAR study for derivatives targeting enhanced COX-2 selectivity?

- Structural modifications :

- Assay design :

- Use human recombinant COX-1/COX-2 (Cayman Chemical) with arachidonic acid as substrate.

- Calculate selectivity ratio (COX-2 IC₅₀ / COX-1 IC₅₀); target >50-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.